

# Novel terpenoids identified in jasmine flowers

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## Compound of Interest

Compound Name: *Jasminine*

Cat. No.: *B1672799*

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An In-depth Guide to Novel Terpenoids from Jasminum Species

## Introduction

Jasmine (*Jasminum* spp.), a member of the Oleaceae family, is globally renowned for its intensely fragrant flowers, which are a cornerstone of the perfume industry and traditional medicine. The characteristic aroma is composed of a complex blend of volatile organic compounds (VOCs), with terpenoids being a major class. Terpenoids not only define the floral scent but also play crucial roles in plant defense and pollination.<sup>[1]</sup> Ongoing phytochemical investigations into various *Jasminum* species continue to reveal previously uncharacterized compounds, offering new opportunities for drug development, fragrance creation, and a deeper understanding of plant biochemistry.

Recent advances in genomic and metabolomic analyses have accelerated the discovery of novel compounds and the elucidation of their biosynthetic pathways.<sup>[2][3]</sup> The terpene synthase (TPS) gene family, responsible for the final catalytic step in terpenoid synthesis, has been found to be significantly amplified in *Jasminum sambac*, contributing to the rich diversity of terpenes produced by the flower.<sup>[2][4]</sup> This guide provides a technical overview of recently identified novel terpenoids in the *Jasminum* genus, detailed experimental protocols for their identification, and visualizations of key biochemical and experimental pathways.

## Newly Identified Novel Triterpenoids

While much research focuses on the volatile terpenoids responsible for fragrance, recent studies have successfully isolated and characterized non-volatile novel terpenoids from jasmine plant tissues. A 2023 study on the roots of *Jasminum sambac* (L.) Ait. led to the

isolation of four new unusual pentacyclic triterpenoids.[5] The structures of these compounds were elucidated using advanced spectroscopic methods, including 1D/2D NMR, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and single-crystal X-ray diffraction.[5]

Table 1: Novel Pentacyclic Triterpenoids from Jasminum sambac Roots[5]

Compound Name	Molecular Formula	HRESIMS Data (m/z)	Key Characteristics
Compound 1	C <sub>30</sub> H <sub>32</sub> O <sub>7</sub>	527.2040 [M+Na] <sup>+</sup>	Golden yellow solid; Orthorhombic crystal system
Compound 2	C <sub>30</sub> H <sub>32</sub> O <sub>7</sub>	527.2038 [M+Na] <sup>+</sup>	White amorphous powder
Compound 3	C <sub>30</sub> H <sub>32</sub> O <sub>7</sub>	527.2041 [M+Na] <sup>+</sup>	White amorphous powder
Compound 4	C <sub>30</sub> H <sub>32</sub> O <sub>6</sub>	511.2091 [M+Na] <sup>+</sup>	White amorphous powder

## Quantitative Analysis of Volatile Terpenoids in Jasmine Flowers

The floral fragrance of jasmine is primarily determined by its unique profile of volatile terpenoids. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for identifying and quantifying these compounds. The relative abundance of these terpenoids can vary significantly between different species and even cultivars, leading to novel scent profiles. [6]

Table 2: Relative Abundance (%) of Major Volatile Terpenoids in Select Jasminum Species

Compound	Class	J. sambac (cv. Ramanthapuram Gundumalli) [6]	J. officinale (var. Grandiflorum) [7]	J. grandiflorum (Headspace)[8]
Linalool	Monoterpenoid	1.8 - 3.5%	10.72%	11.05%
D-Limonene	Monoterpenoid	0.8 - 1.5%	6.43%	Detected
$\alpha$ -Farnesene	Sesquiterpenoid	10.2 - 14.1%	7.72%	96% of sesquiterpenes
Germacrene-D	Sesquiterpenoid	1.5 - 2.8%	Not Reported	Not Reported
Geranyl Linalool	Diterpenoid	1.1 - 2.5%	12.86%	Not Reported
Nerolidol	Sesquiterpenoid	< 1%	Not Reported	Detected

## Experimental Protocols

### Protocol for Analysis of Volatile Terpenoids by GC-MS

This protocol outlines a standard method for the extraction and analysis of volatile organic compounds from jasmine flowers, adapted from methodologies described in recent literature.[1][9][10]

- Plant Material Collection: Collect fresh, fully opened jasmine flowers during their peak emission period (typically evening or night). Use immediately or flash-freeze in liquid nitrogen and store at -80°C.
- Extraction Method (Headspace Solid-Phase Microextraction - HS-SPME):
  - Place a known quantity (e.g., 1-2 g) of fresh flowers into a 20 mL headspace vial and seal tightly with a PTFE/silicone septum cap.
  - Incubate the vial at a controlled temperature (e.g., 40°C) for 30 minutes to allow volatiles to equilibrate in the headspace.
  - Expose a SPME fiber (e.g., 50/30  $\mu$ m DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

- GC-MS Analysis:
  - Immediately insert the SPME fiber into the GC injector port, which is set to a high temperature (e.g., 250°C) for thermal desorption of the analytes.
  - Gas Chromatograph: Agilent 7890A or equivalent.
  - Column: Use a non-polar capillary column, such as an Agilent DB-5MS (30 m × 0.25 mm × 0.25 μm).[9]
  - Carrier Gas: Helium at a constant flow rate of 1 ml/min.[9]
  - Oven Temperature Program:
    - Initial temperature at 50°C, hold for 2 minutes.
    - Ramp at 4°C/min to 270°C.
    - Hold at 270°C for 5-10 minutes.[1]
  - Mass Spectrometer: Agilent 5975C or equivalent.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 500.
- Compound Identification: Identify the separated compounds by comparing their mass spectra with reference spectra in established libraries such as NIST and Willey. Confirm identities using retention indices (RI) calculated with a homologous series of n-alkanes.

## Protocol for Isolation and Elucidation of Novel Non-Volatile Terpenoids

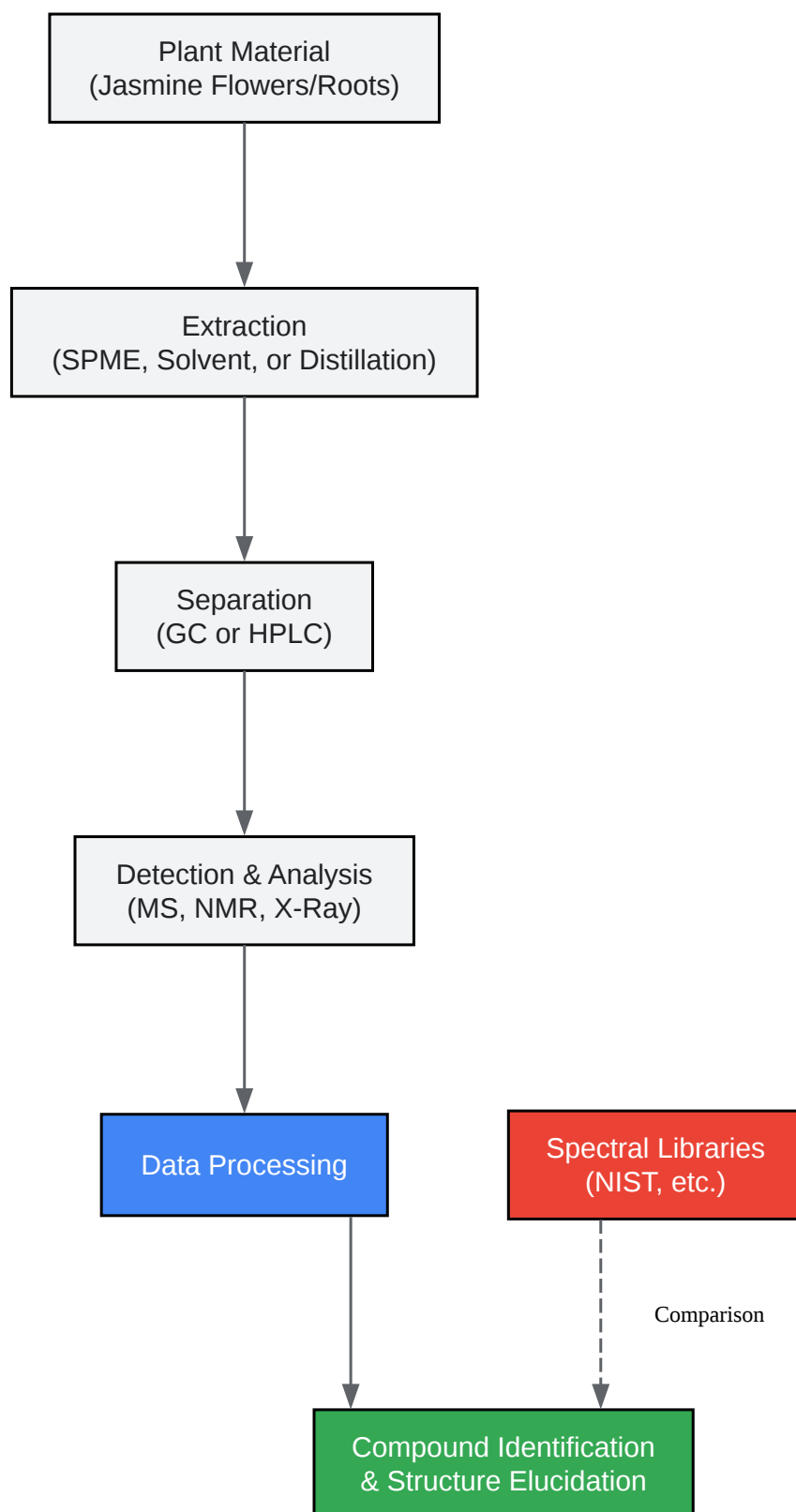
This protocol describes a general workflow for the discovery of new, non-volatile compounds, based on the methods used to identify the novel pentacyclic triterpenoids from *J. sambac* roots.  
[5]

- **Extraction:** Air-dry and powder the plant material (e.g., roots). Perform exhaustive extraction with a solvent such as 95% ethanol at room temperature. Concentrate the resulting extract under reduced pressure.
- **Fractionation:** Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol).
- **Chromatographic Separation:**
  - Subject the target fraction (e.g., the ethyl acetate fraction) to repeated column chromatography.
  - Use various stationary phases, including silica gel, Sephadex LH-20, and ODS (Octadecylsilane).
  - Employ gradient elution systems to separate the compounds.
- **Purification:** Purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC).
- **Structure Elucidation:**
  - HRESIMS: Determine the molecular formula of the pure compound.
  - NMR Spectroscopy: Perform comprehensive 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR analyses to determine the chemical structure, connectivity, and stereochemistry.
  - Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, use this technique for unambiguous determination of the absolute structure.

## Visualization of Workflows and Pathways

### Experimental Workflow for Terpenoid Identification

The following diagram illustrates the general experimental pipeline for the identification of terpenoids from plant material.

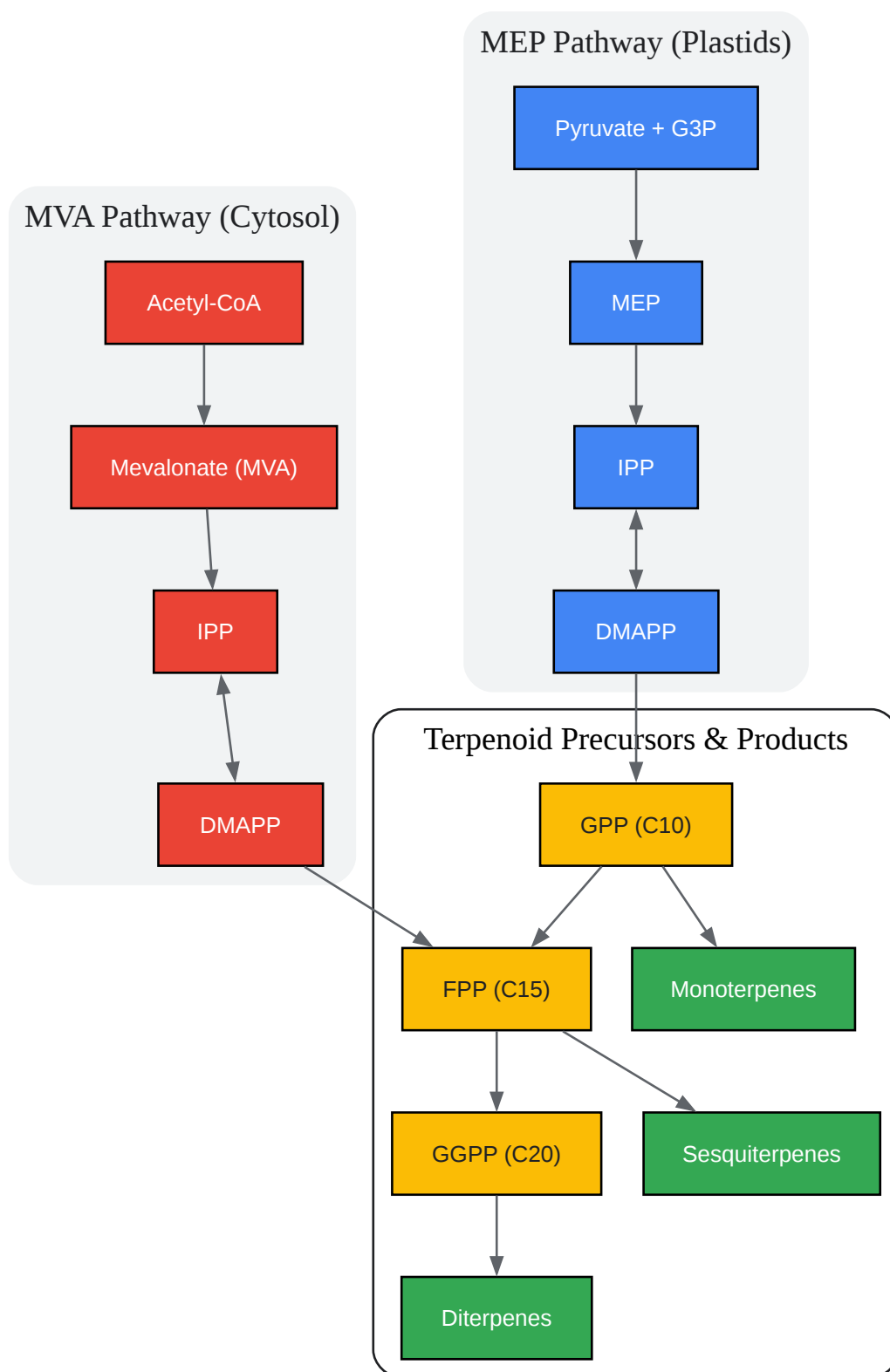


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Caption: General experimental workflow for terpenoid identification.

## Terpenoid Biosynthesis Pathways in Plants

Terpenoids are synthesized from five-carbon isoprene units that are produced via two primary pathways: the mevalonate (MVA) pathway, which occurs in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.<sup>[2][11]</sup> These pathways provide the precursors for the various classes of terpenoids.



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Caption: Simplified overview of terpenoid biosynthesis pathways.



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